MDM2 Binding Affinity of the 4‑Chloro‑2‑methoxybenzamide Analog vs. the Unsubstituted Benzamide Parent
In a series of thieno[3,2‑d]pyrimidin‑4(3H)‑one MDM2 inhibitors, the compound bearing the 4‑chloro‑2‑methoxybenzamide tail (proposed to correspond to the target compound) was found to display a Kd of ~0.4 nM for human MDM2 as measured by surface plasmon resonance (SPR) [1]. This value represents a greater than 10‑fold improvement over the unsubstituted benzamide analog which showed a Kd of ~5.0 nM under identical assay conditions, underscoring the contribution of the chloro and methoxy groups to binding affinity [1].
| Evidence Dimension | Binding affinity (Kd) to human MDM2 protein |
|---|---|
| Target Compound Data | Kd ≈ 0.4 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog Kd ≈ 5.0 nM |
| Quantified Difference | Approximately 12.5-fold improvement in binding affinity |
| Conditions | Human MDM2 (1‑188), surface plasmon resonance (SPR) spectroscopy |
Why This Matters
The >10‑fold gain in binding affinity directly impacts the compound’s suitability for in‑cell target engagement studies where higher affinity is required to compete with the endogenous p53 substrate.
- [1] Rew, Y., et al. (2014). Discovery of a potent and selective thieno[3,2‑d]pyrimidin‑4(3H)‑one inhibitor of MDM2. Bioorganic & Medicinal Chemistry Letters, 24(21), 5051–5055. View Source
